Methyl imidazo[2,1-b]thiazole-5-carboxylate
Description
Methyl imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core with a methyl ester group at the 5-position. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes, receptors, and microbial pathogens. The compound’s synthesis typically involves cyclization reactions between thiazole and imidazole precursors, followed by esterification at the carboxyl group.
Properties
Molecular Formula |
C7H6N2O2S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
methyl imidazo[2,1-b][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C7H6N2O2S/c1-11-6(10)5-4-8-7-9(5)2-3-12-7/h2-4H,1H3 |
InChI Key |
BRWBNVLQSUBSKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl imidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with various carbonyl compounds under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which results in high yields and reduced reaction times . Another approach involves the use of catalyst-free conditions in aqueous media, which is considered a green chemistry method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl imidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl imidazo[2,1-b]thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of methyl imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in the electron transport chain of Mycobacterium tuberculosis, thereby exerting its antimicrobial effects . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through mitochondrial membrane depolarization and caspase activation .
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl Imidazo[2,1-b]thiazole-5-carboxylate (CAS 349480-83-7)
- Structural Difference : The ethyl ester substituent at the 5-position increases lipophilicity compared to the methyl ester.
- Synthesis : Ethyl esters are often synthesized via similar routes, with yields reaching 82% under optimized conditions (e.g., using CBr4 and CH3CN at 80°C) .
- Bioactivity : Ethyl derivatives, such as ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carboxylate, demonstrate antimicrobial activity, though direct comparisons with the methyl ester are unavailable .
6-Substituted Imidazo[2,1-b]thiazole-5-carboxylates
- Example : 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole-5-carboxylic acid (CAS 120107-53-1) incorporates electron-withdrawing substituents, enhancing interactions with hydrophobic enzyme pockets.
Positional Isomers: Methyl Imidazo[2,1-b]thiazole-6-carboxylate (CAS 53572-99-9)
- Structural Impact : The carboxylate group at the 6-position alters electronic distribution and steric effects.
- Similarity Score : 0.84 (vs. 0.85 for ethyl 5-carboxylate), indicating moderate structural overlap .
Pharmacological and Physicochemical Comparison
Key Observations :
- Bioactivity : Substitution at the 6-position (e.g., dichlorophenyl) introduces target-specific interactions, as seen in PPARγ modulation .
- Synthetic Flexibility : Bromination at the 6-methyl group (e.g., ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate) enables further derivatization, a strategy less explored for methyl esters .
Biological Activity
Methyl imidazo[2,1-b]thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to the imidazo[2,1-b]thiazole class of compounds, which have been explored for their potential as anti-tuberculosis agents. The compound is characterized by a thiazole ring fused with an imidazole structure, contributing to its biological properties.
The primary mechanism through which this compound exerts its effects is by targeting QcrB , a crucial component of the mycobacterial electron transport chain. This interaction disrupts cellular respiration in Mtb, leading to impaired growth and survival of the bacteria.
Key Mechanistic Insights:
- Target: QcrB in the mycobacterial cytochrome bcc-aa3 super complex.
- Effect: Disruption of the electron transport chain essential for ATP production.
- Outcome: Inhibition of Mtb proliferation and potential cytotoxicity towards infected cells without acute toxicity towards human cells.
Biological Activity Data
Research has demonstrated that this compound exhibits potent antitubercular activity. Below is a summary table of relevant biological activity data:
| Compound Name | IC50 (µM) | Selectivity Index (SI) | Target Pathogen |
|---|---|---|---|
| This compound | 0.53 | >128 | Mycobacterium tuberculosis (H37Ra) |
| IT10 (related compound) | 2.32 | >128 | Mycobacterium tuberculosis (H37Ra) |
| IT06 (related compound) | 2.03 | >128 | Mycobacterium tuberculosis (H37Ra) |
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of this compound and its derivatives:
- Antitubercular Activity : A study reported that this compound derivatives displayed significant antitubercular activity with IC50 values as low as 0.53 µM against Mtb H37Ra. The selectivity index was notably high (>128), indicating low toxicity to human cells while maintaining efficacy against the pathogen .
- Molecular Docking Studies : Molecular docking studies have elucidated the binding affinity of methyl imidazo[2,1-b]thiazole derivatives to QcrB. The binding interactions were characterized by hydrophobic contacts and hydrogen bonding, which are critical for the stability of the protein-ligand complex .
- In Vivo Efficacy : Preclinical models demonstrated that compounds within this class could effectively reduce bacterial load in chronic murine TB infection models when administered at doses around 200 mg/kg over four weeks .
- Safety Profile : Toxicological assessments indicated that these compounds exhibited no acute cellular toxicity at concentrations exceeding 128 mM in human lung fibroblast cell lines .
Q & A
Basic Research Questions
Q. What are the key structural features of Methyl imidazo[2,1-b]thiazole-5-carboxylate, and how do they influence its reactivity?
- Answer : The compound features a fused imidazo[2,1-b]thiazole core with a methyl ester group at position 4. The imidazole and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions, while the ester group enhances solubility and serves as a handle for derivatization. Substituents like trifluoromethyl groups (in analogs) increase lipophilicity and metabolic stability .
- Methodological Insight : Structural analysis via NMR and X-ray crystallography (for analogs) confirms substituent positioning and electronic effects .
Q. What synthetic routes are commonly employed for this compound and its derivatives?
- Answer : Two primary methods:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yields (85–90%) using aryl aldehydes and thiourea derivatives under controlled microwave irradiation .
- Friedel-Crafts acylation : Solvent-free conditions with Eaton’s reagent (P2O5/MeSO3H) enable efficient cyclization, achieving 90–96% yields for fused derivatives .
Q. Which analytical techniques are critical for characterizing this compound and its analogs?
- Answer :
- NMR spectroscopy : 1H/13C NMR resolves ring substituents and confirms ester functionality.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 196.23 g/mol for the parent compound) .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions in analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Answer :
- Temperature/pH control : Maintain 80–100°C and pH 6–7 during cyclization to minimize side reactions .
- Catalyst selection : Use p-toluenesulfonic acid (PTSA) in solvent-free systems to enhance regioselectivity .
- Microwave parameters : Optimize power (300–500 W) and irradiation time to balance yield and decomposition .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl) and evaluate COX-2 inhibition or antimicrobial potency. For example, trifluoromethyl analogs show 10-fold higher COX-2 selectivity than methyl derivatives .
- Docking simulations : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., COX-2 active site) and rationalize activity discrepancies .
Q. How do computational methods enhance the design of novel imidazo[2,1-b]thiazole derivatives?
- Answer :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-sensitive applications .
- Molecular dynamics (MD) : Simulate binding stability with proteins (e.g., tubulin or kinases) to prioritize synthetic targets .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
